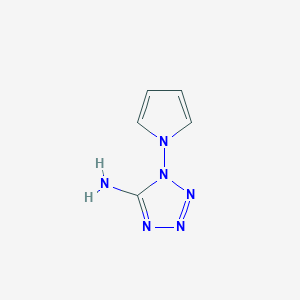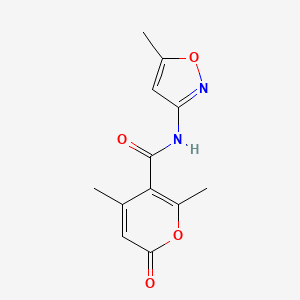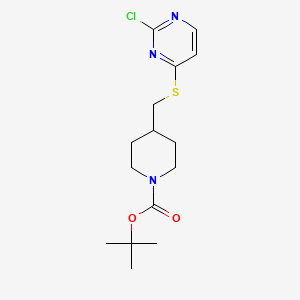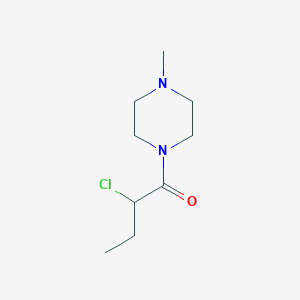![molecular formula C20H15IN2O4S B13964069 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid CAS No. 531515-30-7](/img/structure/B13964069.png)
5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the iodination of a benzoic acid derivative. The synthetic route may include the following steps:
Iodination: Introduction of an iodine atom to the benzoic acid derivative.
Coupling Reaction: The naphthalene moiety is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling.
Carbamothioylation: Introduction of the carbamothioyl group to the molecule.
Methoxylation: Addition of the methoxy group to the naphthalene ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the naphthalene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid include:
These compounds share structural similarities but differ in their functional groups and overall molecular structure. The unique combination of the iodine atom, methoxy group, and naphthalene moiety in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
Propriétés
Numéro CAS |
531515-30-7 |
|---|---|
Formule moléculaire |
C20H15IN2O4S |
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
5-iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H15IN2O4S/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(24)23-20(28)22-16-7-6-13(21)10-14(16)19(25)26/h2-10H,1H3,(H,25,26)(H2,22,23,24,28) |
Clé InChI |
FTHCTPQEDNIKFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)












![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
